
Eicosapentaenoic Acid Ethyl-d5 Ester
描述
二十碳五烯酸乙酯-d5 是二十碳五烯酸乙酯的氘代形式,二十碳五烯酸乙酯是 ω-3 脂肪酸二十碳五烯酸的酯化形式。 该化合物通常用作内标,用于各种分析应用中二十碳五烯酸乙酯的定量分析,如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) .
生化分析
Biochemical Properties
Eicosapentaenoic Acid Ethyl-d5 Ester interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of prostaglandins and thromboxanes . These interactions are critical for the regulation of inflammation and blood clotting .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to reduce inflammation and promote cardiovascular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of pro-inflammatory prostaglandins .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . It has been used as an internal standard for the quantification of eicosapentaenoic acid ethyl ester by GC- or LC-MS .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . High doses have been shown to reduce inflammation and lower triglyceride levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of prostaglandins and thromboxanes . It interacts with enzymes such as cyclooxygenase and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is believed to be localized in the cell membrane where it can exert its effects .
准备方法
合成路线和反应条件
二十碳五烯酸乙酯-d5 可以通过二十碳五烯酸与乙醇-d5 的酯化反应来合成。该反应通常涉及使用催化剂,例如硫酸,并在回流条件下进行。 然后使用蒸馏或色谱等技术对反应混合物进行纯化,以获得所需产物 .
工业生产方法
二十碳五烯酸乙酯-d5 的工业生产通常涉及鱼油与乙醇-d5 的酯交换反应。该过程包括提取、精炼和乙醇化等步骤。 然后使用高效逆流色谱法 (HPCCC) 等方法对所得产物进行富集和纯化,以实现高纯度和高产率 .
化学反应分析
反应类型
二十碳五烯酸乙酯-d5 会发生各种化学反应,包括:
氧化: 该反应会导致形成氢过氧化物和其他氧化产物。
还原: 还原反应可以将酯基转化为醇基。
取代: 在适当条件下,酯基可以被其他官能团取代.
常用试剂和条件
氧化: 常用试剂包括过氧化氢和氧气。条件通常包括温和的温度和催化剂的存在。
还原: 在无水条件下使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂。
主要形成的产物
氧化: 氢过氧化物和其他氧化衍生物。
还原: 醇衍生物。
取代: 根据所用试剂的不同,可以得到各种取代的酯.
科学研究应用
二十碳五烯酸乙酯-d5 具有广泛的科学研究应用,包括:
化学: 用作分析化学中的内标,用于定量二十碳五烯酸乙酯。
生物学: 研究其在细胞代谢和膜流动性中的作用。
医学: 研究其在治疗高甘油三酯血症和心血管疾病方面的潜在治疗作用。
工业: 用于生产高纯度 ω-3 脂肪酸补充剂.
作用机制
二十碳五烯酸乙酯-d5 主要通过掺入细胞膜发挥其作用,在其中调节膜流动性和功能。它也是各种生物活性脂质介质的前体,这些介质在炎症和细胞信号传导中发挥作用。 该化合物的氘代形式允许在分析研究中进行精确的定量,有助于了解其生物学效应 .
相似化合物的比较
类似化合物
二十碳五烯酸乙酯: 非氘代形式,通常用于膳食补充剂。
二十二碳六烯酸乙酯: 另一种 ω-3 脂肪酸酯,具有类似的应用。
花生四烯酸乙酯: 一种 ω-6 脂肪酸酯,具有独特的生物学作用.
独特性
二十碳五烯酸乙酯-d5 的独特性在于其氘代形式,这在分析应用中具有优势,因为它可以用作稳定的同位素标记内标。 这使得研究中的定量和分析更加准确 .
属性
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-/i2D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-GBJCQEPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B592055.png)
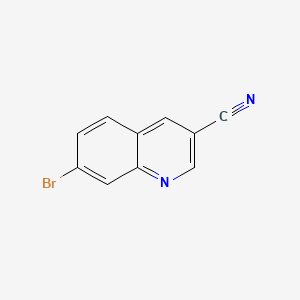
![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)
![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)
![7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine](/img/structure/B592062.png)
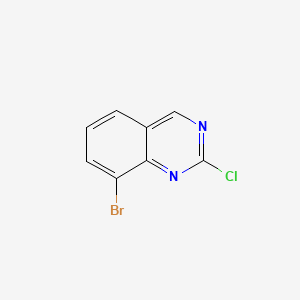

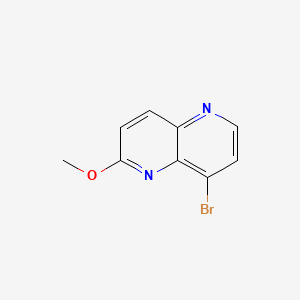
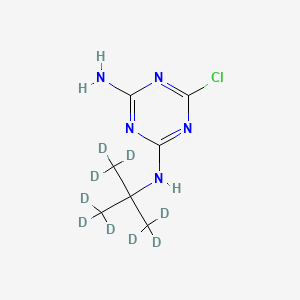
![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)
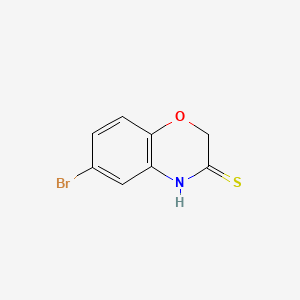
![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)
